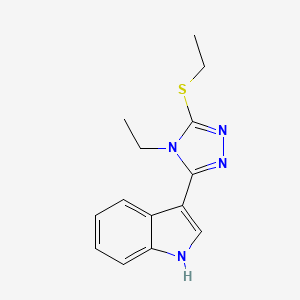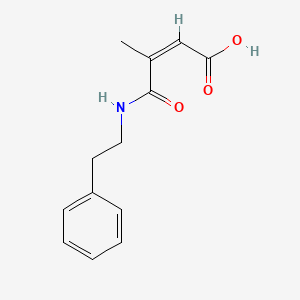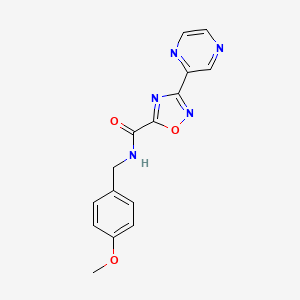
3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring . Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals, known for their diverse biological activities. The 1,2,4-triazole ring is a type of heterocycle that is often found in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole and 1,2,4-triazole rings in separate steps, followed by their connection via a suitable linker . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-triazole rings, along with the ethyl and ethylthio substituents . The exact three-dimensional structure would depend on the specific arrangement of these groups in space.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and 1,2,4-triazole rings, both of which are known to participate in various chemical reactions . The ethyl and ethylthio groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and the nonpolar ethyl groups could impact the compound’s solubility, while the presence of the aromatic indole ring could influence its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Derivatives
Research has focused on the synthesis of triazolyl-indole derivatives, exploring their potential in various chemical reactions and their applications in creating biologically active compounds. For instance, the synthesis of [1,2,4]triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indole derivatives demonstrates the chemical versatility of triazolyl-indoles in producing compounds with potential biological activity (Younes et al., 1987).
Structural Analysis
Studies have also been conducted on the structural and conformational analysis of indole derivatives, providing insights into their molecular structures through techniques like X-ray diffraction and NMR spectroscopy. This is crucial for understanding the biological activity and chemical reactivity of these compounds (Tomić et al., 1994).
Bioactivity and Applications
Antimicrobial Activity
Certain indole derivatives, including those with triazolyl groups, have been evaluated for their antimicrobial properties. Microwave-assisted synthesis techniques have been employed to create novel compounds that were subsequently tested for antibacterial and antifungal activities (Gomha & Riyadh, 2011).
Mechanistic Insights and Drug Design
Research into bifunctionalized indoles reveals their potential as drug candidates, with investigations into their synthesis via sulfenylation-halogenation reactions. Such studies provide a foundation for the development of new therapeutic agents (Equbal et al., 2019).
Spectroscopic Investigations
Detailed spectroscopic analysis, including X-ray diffraction, FTIR, and NMR, has been carried out for indole derivatives to elucidate their molecular structures. This information is vital for the development of compounds with specific chemical and biological properties (Bhat et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-3-18-13(16-17-14(18)19-4-2)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHDQFCTYLYBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2465757.png)
![2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2465759.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea](/img/structure/B2465761.png)

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2465765.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465769.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide](/img/structure/B2465772.png)
![1-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2465773.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2465776.png)

